1(3H)-Isobenzofuranone, 3-(2-naphthalenylmethylene)-
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Overview
Description
Preparation Methods
The synthesis of 1(3H)-Isobenzofuranone, 3-(2-naphthalenylmethylene)- can be achieved through several synthetic routes. One common method involves the nucleophilic addition of 2-hydroxy-1,4-naphthoquinone to a 2H-chromene derivative, which is prepared via a domino three-component coupling reaction of an aryne precursor with dimethylformamide (DMF) and an active methylene compound such as dimedone . The reaction conditions typically involve the use of anhydrous tetra-n-butylammonium fluoride (TBAF) as a catalyst at room temperature for several hours.
Chemical Reactions Analysis
1(3H)-Isobenzofuranone, 3-(2-naphthalenylmethylene)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve electrophilic aromatic substitution, where the naphthalene ring can be functionalized with different substituents. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the naphthalene or isobenzofuranone moieties.
Scientific Research Applications
1(3H)-Isobenzofuranone, 3-(2-naphthalenylmethylene)- has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an antimicrobial and antioxidant agent Its unique structure allows it to interact with biological targets in a specific manner, making it a candidate for drug development
Mechanism of Action
The mechanism of action of 1(3H)-Isobenzofuranone, 3-(2-naphthalenylmethylene)- involves its interaction with molecular targets through various pathways. The compound’s structure allows it to form hydrogen bonds and π-π interactions with biological molecules, which can lead to inhibition of microbial growth or scavenging of free radicals. The specific pathways involved depend on the biological target and the context in which the compound is used.
Comparison with Similar Compounds
1(3H)-Isobenzofuranone, 3-(2-naphthalenylmethylene)- can be compared with other similar compounds such as 1,2,3,4-tetrahydro-1-naphthalenone and 2-naphthalenemethanol. These compounds share structural similarities but differ in their functional groups and reactivity. For example, 1,2,3,4-tetrahydro-1-naphthalenone has a saturated ring system, while 2-naphthalenemethanol has a hydroxyl group instead of a ketone.
Properties
CAS No. |
13102-93-7 |
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Molecular Formula |
C19H12O2 |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
3-(naphthalen-2-ylmethylidene)-2-benzofuran-1-one |
InChI |
InChI=1S/C19H12O2/c20-19-17-8-4-3-7-16(17)18(21-19)12-13-9-10-14-5-1-2-6-15(14)11-13/h1-12H |
InChI Key |
SXVPWSRPVGNBJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=C3C4=CC=CC=C4C(=O)O3 |
Origin of Product |
United States |
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